3-(Methylamino)-4-phenylbutanoic acid

Description

Historical Context and Early Investigations in Chemical Synthesis

The synthetic history of 3-(Methylamino)-4-phenylbutanoic acid is intrinsically linked to the broader development of methods for the synthesis of β-amino acids and γ-amino acid derivatives. While specific early investigations solely focused on this N-methylated compound are not extensively documented, its synthesis can be understood within the historical evolution of synthetic organic chemistry. The initial approaches to similar, non-methylated structures, such as 3-amino-4-phenylbutanoic acid (also known as phenibut), often involved multi-step processes. chemicalbook.comgoogle.com

Early synthetic strategies for related β-amino acids often relied on classical reactions. One of the foundational methods for creating β-amino acids is the Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and ammonia (B1221849). Adaptations of such methods would be necessary to introduce the N-methyl group, for instance, by using methylamine (B109427) instead of ammonia or by a subsequent N-methylation step on the primary amine.

The development of more advanced and stereoselective synthetic methods has been a significant focus of modern organic chemistry. hilarispublisher.comrsc.org Catalytic asymmetric synthesis has emerged as a powerful tool for accessing specific enantiomers of chiral molecules like this compound. rsc.org These methods often employ chiral catalysts to control the stereochemical outcome of the reaction, yielding enantiomerically pure or enriched products.

Structural Features and Stereochemical Considerations in Research

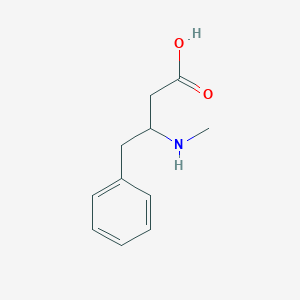

The molecular structure of this compound is defined by a four-carbon butanoic acid backbone. Key functional groups include a carboxylic acid group at one end, a phenyl group attached to the fourth carbon, and a methylamino group at the third carbon.

A critical aspect of its structure is the presence of a chiral center at the third carbon (C3), the carbon atom to which the methylamino group is attached. This chirality means that the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(Methylamino)-4-phenylbutanoic acid and (S)-3-(Methylamino)-4-phenylbutanoic acid.

The absolute configuration of this stereocenter is a crucial factor in academic research, as the biological activity and physical properties of the enantiomers can differ significantly. The N-methylation of the amino group can influence the molecule's conformational preferences and its interactions with other molecules, a subject of interest in structural and medicinal chemistry research. researchgate.netnih.gov The introduction of the methyl group can also affect the compound's lipophilicity and basicity compared to its non-methylated counterpart.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Chiral Center |

|---|---|---|---|

| 3-Amino-4-phenylbutanoic acid | C10H13NO2 | 179.22 | C3 |

| 3-Methyl-4-phenylbutanoic acid | C11H14O2 | 178.23 | C3 |

Significance as a Chemical Scaffold and Research Probe

In academic research, this compound is valued as a chemical scaffold for the development of more complex molecules. Its structure contains multiple points for chemical modification, including the carboxylic acid, the amino group, and the phenyl ring. This versatility allows chemists to synthesize a library of derivatives and investigate their properties.

The N-methylated backbone of this compound is of particular interest in medicinal chemistry. N-methylation is a common strategy used to modify the properties of biologically active compounds. It can, for example, increase metabolic stability by protecting the amino group from enzymatic degradation, and it can also alter receptor binding affinity and selectivity. researchgate.netnih.gov

As a research probe, derivatives of this compound can be used to explore biological systems. For instance, by incorporating isotopic labels or fluorescent tags, researchers can track the distribution and metabolism of these molecules in vitro and in vivo. The structural similarity to GABA suggests that this compound and its derivatives could be used to investigate the structure and function of GABA receptors and transporters, although this remains an area for further academic exploration. The general class of β-substituted GABA derivatives has been a fruitful area for the discovery of neurological drugs. nih.gov

| Area of Research | Potential Application |

|---|---|

| Medicinal Chemistry | As a scaffold for the synthesis of novel therapeutic agents. |

| Chemical Biology | As a research probe to study biological processes. |

| Neuroscience | To investigate the function of GABAergic systems. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

3-(methylamino)-4-phenylbutanoic acid |

InChI |

InChI=1S/C11H15NO2/c1-12-10(8-11(13)14)7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14) |

InChI Key |

XDYCCVBZZUKWFY-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CC1=CC=CC=C1)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Asymmetric Synthesis Approaches

The asymmetric synthesis of the individual enantiomers of 3-(methylamino)-4-phenylbutanoic acid is crucial for investigating their distinct biological activities. Methodologies have been developed to access both the (3S)- and (3R)-enantiomers with high optical purity.

A common and effective strategy for the synthesis of (3S)-3-(methylamino)-4-phenylbutanoic acid involves the use of a chiral precursor, specifically (S)-3-(tert-butyloxycarbonylamino)-4-phenylbutanoic acid. This intermediate can be prepared from the readily available L-phenylalanine through an Arndt-Eistert homologation. This process extends the carbon chain of the amino acid while preserving the original stereochemistry.

The subsequent key step is the N-methylation of the Boc-protected β-amino acid. A widely used method for this transformation employs a strong base, such as sodium hydride (NaH), and a methylating agent, typically iodomethane (B122720) (CH₃I), in an aprotic solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds by the deprotonation of both the carboxylic acid and the N-H of the carbamate (B1207046) by NaH, forming a dianion. The subsequent reaction with iodomethane selectively occurs at the nitrogen atom. An acidic workup then yields the N-Boc-N-methyl-amino acid. Finally, the removal of the Boc protecting group under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, affords the desired (3S)-3-(methylamino)-4-phenylbutanoic acid.

| Step | Reaction | Reagents and Conditions |

| 1 | Arndt-Eistert Homologation | L-Phenylalanine -> (S)-3-(tert-butyloxycarbonylamino)-4-phenylbutanoic acid |

| 2 | N-Methylation | (S)-3-(tert-butyloxycarbonylamino)-4-phenylbutanoic acid, NaH, CH₃I, THF |

| 3 | Deprotection | N-Boc-(3S)-3-(methylamino)-4-phenylbutanoic acid, TFA or HCl |

A practical and stereoselective synthesis of the (3R)-enantiomer has been developed starting from the inexpensive and readily available L-aspartic acid nih.gov. This approach leverages the inherent chirality of the starting material to establish the desired stereocenter in the final product.

The key transformation in this synthetic route is a Friedel-Crafts acylation reaction. The α-carboxyl group of a suitably protected L-aspartic acid derivative is activated and then reacted with benzene (B151609) in the presence of a Lewis acid catalyst. This reaction proceeds with the retention of the original chirality at the α-carbon of the aspartic acid. Subsequent chemical modifications of the resulting α-aminoketone, including reduction and chain manipulation, lead to the formation of (R)-3-amino-4-phenylbutanoic acid. The final step to obtain the target molecule is the selective N-methylation of the primary amine, which can be achieved using methods similar to those described for the (3S)-enantiomer, followed by any necessary deprotection steps.

Alternatively, chiral resolution of racemic 3-amino-4-phenylbutanoic acid can be employed to separate the enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent or by enzymatic resolution. Once the (3R)-3-amino-4-phenylbutanoic acid is isolated, it can be N-methylated to yield the final product.

Stereospecific Synthetic Routes

Stereospecific synthetic routes are characterized by the conversion of a stereoisomeric starting material into a stereoisomeric product, where the stereochemistry of the starting material dictates the stereochemistry of the product. The enantioselective syntheses of both (3S)- and (3R)-3-(methylamino)-4-phenylbutanoic acid described above are examples of stereospecific routes, as they rely on the chirality of the starting amino acids (L-phenylalanine and L-aspartic acid, respectively) to control the stereochemical outcome of the synthesis.

The principle of using chiral pool starting materials is a cornerstone of many stereospecific syntheses of β-amino acids. By choosing the appropriate enantiomer of a readily available α-amino acid, it is possible to synthesize the desired enantiomer of the target β-amino acid with high enantiomeric purity.

Novel Derivatization Pathways and Analog Synthesis

The derivatization of this compound and the synthesis of its analogs are of interest for structure-activity relationship (SAR) studies and the development of new chemical entities with potentially improved properties. Derivatization can occur at the carboxylic acid, the secondary amine, or the phenyl ring.

Carboxylic Acid Modification : The carboxylic acid moiety can be converted to a variety of functional groups, such as esters, amides, or alcohols. Esterification can be achieved by reaction with an alcohol under acidic conditions. Amide formation can be accomplished by coupling the carboxylic acid with a primary or secondary amine using a suitable coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

N-Amine Derivatization : The secondary amine can be further alkylated or acylated. For instance, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride can introduce a variety of substituents on the nitrogen atom. Acylation with an acyl chloride or anhydride (B1165640) can yield the corresponding amides.

Phenyl Ring Substitution : Analogs with substituents on the phenyl ring can be synthesized by starting with appropriately substituted phenylalanine or benzaldehyde (B42025) derivatives in the synthetic routes described earlier. This allows for the exploration of the effects of electronic and steric properties of the aromatic ring on the molecule's activity.

The synthesis of β-phenylalanine derivatives, in general, provides a template for creating a diverse range of analogs. These synthetic strategies can be adapted to produce a library of compounds based on the this compound scaffold.

Catalytic Methods in the Synthesis of this compound and its Derivatives

Catalytic methods offer efficient and environmentally friendly alternatives for the synthesis of this compound and its derivatives. These methods can be employed for both the construction of the β-amino acid backbone and for specific functional group transformations.

Catalytic Asymmetric Synthesis : While the use of chiral pool starting materials is a robust strategy, catalytic asymmetric synthesis provides a powerful alternative for establishing the stereocenter. For example, the asymmetric hydrogenation of a suitable prochiral enamine precursor using a chiral transition metal catalyst (e.g., rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands) can provide enantiomerically enriched β-amino esters. These can then be N-methylated and hydrolyzed to the desired product.

Molecular Interactions and Mechanistic Research

Intracellular Signaling Pathway Modulation

While general statements in some non-primary literature suggest a potential influence on neurotransmitter levels, there is a lack of specific preclinical data to support this. No studies were found that detail the effects of 3-(Methylamino)-4-phenylbutanoic acid on the synthesis, release, or reuptake of specific neurotransmitters such as dopamine, serotonin, or norepinephrine in preclinical models.

There is no available research from in vitro models, such as primary neuronal cultures or brain slice preparations, that investigates the effects of this compound on neuronal function. Consequently, its impact on pathways related to neuronal excitability, synaptic transmission, or plasticity has not been determined.

Molecular Chaperone Activity and Protein Folding Regulation in Cellular Contexts

As a derivative of 4-PBA, this compound is postulated to function as a chemical chaperone, aiding in the proper folding of proteins and preventing the aggregation of misfolded proteins. Chemical chaperones are small molecules that can stabilize proteins and facilitate their correct conformation. The mechanism of action for 4-PBA involves binding to exposed hydrophobic regions of unfolded or misfolded proteins, thereby preventing their aggregation and promoting their refolding into a functional state. This action helps to alleviate stress on the endoplasmic reticulum (ER), a key organelle in protein synthesis and folding.

The introduction of a methyl group on the amino group of 4-PBA to form this compound is expected to increase its hydrophobicity. This increased lipophilicity could enhance its ability to interact with the hydrophobic interiors of misfolded proteins, potentially making it a more effective chaperone. Methylation can also influence how proteins fold and interact with other molecules. cnio.es

| Property | Effect of N-Methylation | Implication for Chaperone Activity |

| Hydrophobicity | Increased | Potentially enhanced interaction with hydrophobic patches of misfolded proteins. |

| Steric Hindrance | Increased | May alter the binding geometry and specificity for certain protein substrates. |

| pKa of Amino Group | Altered | Could affect the ionic interactions with protein residues at physiological pH. |

Histone Deacetylase (HDAC) Modulation Studies

4-Phenylbutyric acid is a known inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in gene regulation by removing acetyl groups from histones. nih.gov This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, leading to a more open chromatin structure and the activation of gene expression.

| Feature | Role in HDAC Inhibition | Potential Impact of N-Methylation |

| Zinc-Binding Group | Carboxylic acid chelates the active site zinc ion. | Unlikely to be directly affected by N-methylation at a distant position. |

| Linker | The butanoic acid backbone positions the other functional groups. | Chirality of the backbone is crucial for proper orientation. |

| Cap Group | The phenyl and amino groups interact with the rim of the active site. | N-methylation alters the size, shape, and hydrophobicity of the cap group, potentially affecting isoform selectivity and binding affinity. |

Structure-Activity Relationship (SAR) Studies

The biological activities of this compound are intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies, primarily extrapolated from research on related compounds, provide insights into how each part of the molecule contributes to its function.

Impact of N-Methylation on Biological Activity

N-methylation is a common strategy in medicinal chemistry to modulate the properties of a lead compound. The addition of a methyl group to an amine can have several effects:

Increased Lipophilicity : As previously mentioned, methylation generally increases the hydrophobicity of a molecule. This can enhance membrane permeability and alter interactions with hydrophobic binding pockets.

Altered Basicity : The basicity of the amino group is changed upon methylation, which can affect its ionization state at physiological pH and its ability to form hydrogen bonds or ionic interactions.

Steric Effects : The methyl group adds bulk, which can either enhance binding through favorable van der Waals interactions or cause steric clashes that reduce affinity.

Metabolic Stability : N-methylation can sometimes protect the amino group from metabolic degradation, potentially increasing the compound's half-life.

In the context of this compound, N-methylation likely plays a significant role in fine-tuning its chaperone and HDAC inhibitory activities compared to its parent compound, 4-PBA.

Role of the Phenyl Moiety in Molecular Recognition and Binding

The phenyl group is a critical component for the biological activity of this class of compounds. In the context of both chaperone activity and HDAC inhibition, the aromatic ring serves as a hydrophobic anchor that facilitates binding to target proteins.

Chaperone Activity : The phenyl ring can engage in hydrophobic and π-stacking interactions with exposed hydrophobic residues of misfolded proteins, contributing to their stabilization.

HDAC Inhibition : In HDAC inhibitors, the phenyl group typically functions as a "cap" that interacts with residues at the surface of the enzyme's active site. This interaction is crucial for orienting the molecule correctly for the inhibition of the enzyme. The addition of substituents to the phenyl ring is a common strategy to improve the potency and selectivity of HDAC inhibitors.

Significance of the Butanoic Acid Backbone and Chiral Centers

The butanoic acid backbone provides the structural framework that correctly positions the functional groups—the methylamino group, the phenyl moiety, and the carboxylic acid. The length and flexibility of this four-carbon chain are important for allowing the molecule to adopt the necessary conformation for binding to its biological targets.

Furthermore, this compound possesses a chiral center at the carbon atom bearing the methylamino group. Chirality is a critical factor in the biological activity of many drugs, as biological targets such as enzymes and receptors are themselves chiral. The different enantiomers of a chiral molecule can exhibit vastly different potencies, efficacies, and even different biological activities altogether. It is highly probable that one enantiomer of this compound is significantly more active than the other in its chaperone and HDAC inhibitory functions, due to the specific stereochemical requirements of the binding sites on the target proteins.

An extensive search of publicly available scientific literature and research databases has revealed no specific studies on the metabolism and biotransformation of the chemical compound this compound in non-human systems.

Therefore, it is not possible to provide a detailed, evidence-based article with research findings and data tables for the requested sections:

Metabolism and Biotransformation Studies in Non Human Systems

Metabolite Identification and Characterization in Animal Models

Without primary or secondary research data focusing on this specific compound, generating scientifically accurate and informative content for the outlined structure is unachievable. Information regarding the metabolism of structurally related compounds cannot be used as a substitute due to the strict requirement to focus solely on 3-(Methylamino)-4-phenylbutanoic acid.

Advanced Analytical Methodologies for Research

Chromatographic Separations for Compound Purity and Chiral Analysis (e.g., HPLC, LC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for assessing the purity of 3-(Methylamino)-4-phenylbutanoic acid and for performing chiral separations.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is a primary method for determining the purity of synthesized batches of this compound. The technique separates the target compound from impurities, starting materials, and byproducts based on differential partitioning between a nonpolar stationary phase (commonly C18) and a polar mobile phase. A typical mobile phase might consist of a gradient mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier like acetic acid or trifluoroacetic acid to ensure good peak shape for the amino acid. researchgate.netcabidigitallibrary.org Detection is commonly achieved using a photodiode array (PDA) detector. researchgate.net

LC-MS for Enhanced Specificity: For more complex mixtures or for identifying unknown impurities, LC-MS is the preferred method. It couples the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. mdpi.com This hyphenated technique allows for the determination of the mass-to-charge ratio (m/z) of the parent compound and its impurities, aiding in their identification. semanticscholar.org Derivatization with agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be employed to enhance ionization efficiency and improve chromatographic retention, especially for challenging analyses in biological matrices. shimadzu.comunimi.it

Chiral Analysis: Since this compound possesses a chiral center, separating its enantiomers is critical. wikipedia.org Direct chiral HPLC is the most common and efficient method for this purpose. mdpi.com This involves the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for resolving the enantiomers of amino acids and related compounds. mdpi.comresearchgate.net The choice of mobile phase and column temperature are critical parameters that must be optimized to achieve baseline separation. researchgate.netnih.gov

| Parameter | Purity Analysis (RP-HPLC) | Chiral Separation (Chiral HPLC) |

| Stationary Phase | C18 (Octadecyl silane) | Polysaccharide-based (e.g., Chiralpak) |

| Mobile Phase | Acetonitrile/Water with 0.1% Acetic Acid (Gradient) | Hexane/Isopropanol (B130326) with modifier (Isocratic) |

| Flow Rate | 0.8 - 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detector | PDA or UV (e.g., 240-260 nm) | PDA or UV (e.g., 254 nm) |

| Column Temp. | 25 °C | 20-30 °C |

| Objective | Quantify impurities and main compound | Separate and quantify R- and S-enantiomers |

Spectroscopic Characterization in Complex Matrices (e.g., NMR, Mass Spectrometry for Structural Elucidation)

Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: Proton NMR is used to identify the types of hydrogen atoms and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons of the phenyl group, the protons on the butanoic acid backbone, and the methyl group attached to the nitrogen. The splitting patterns (multiplicity) of these signals, arising from spin-spin coupling, help to establish which protons are adjacent to one another. youtube.com

¹³C NMR: Carbon NMR provides information on the different types of carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons, and the aliphatic carbons of the backbone and methyl group. nih.gov

Mass Spectrometry (MS) for Structural Elucidation: Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. semanticscholar.org When coupled with LC (LC-MS), it allows for the analysis of the compound in complex mixtures. taylorandfrancis.com

Electrospray Ionization (ESI): ESI is a soft ionization technique commonly used for polar molecules like amino acids. In positive ion mode, it would typically generate the protonated molecule [M+H]⁺. nih.gov

Tandem MS (MS/MS): By selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This pattern serves as a "fingerprint" for the molecule, aiding in its structural confirmation. For this compound, expected fragmentation would involve losses of water (H₂O), the carboxyl group (COOH), and cleavage of the C-C bonds in the butanoic acid chain. nih.govnih.gov

| Technique | Information Obtained | Expected Data for this compound |

| ¹H NMR | Proton environment, connectivity | Signals for phenyl, CH, CH₂, N-CH₃ protons with characteristic chemical shifts and splitting |

| ¹³C NMR | Carbon skeleton | Signals for carboxyl, aromatic, and aliphatic carbons |

| LC-MS (ESI) | Molecular Weight | [M+H]⁺ ion corresponding to the exact mass (e.g., C₁₁H₁₅NO₂) |

| MS/MS | Structural Fragments | Characteristic daughter ions from fragmentation of the parent ion |

Development of Chiral Analytical Techniques

The development of robust and reliable chiral analytical techniques is paramount for studying the stereoselective properties of this compound. The goal is to create methods that can accurately quantify each enantiomer, often in low concentrations within complex biological or synthetic samples.

Chiral HPLC Method Development: The development process for a chiral HPLC method involves screening various Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs are often the first choice due to their broad applicability. mdpi.com The process involves:

CSP Screening: Testing a range of commercially available chiral columns (e.g., based on amylose or cellulose derivatives) under standard mobile phase conditions (e.g., hexane/alcohol mixtures). mdpi.com

Mobile Phase Optimization: If separation is observed, the mobile phase composition is optimized by varying the ratio of the nonpolar solvent (like hexane) to the polar alcohol (like isopropanol or ethanol). Additives such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) may be used to improve peak shape and resolution. hplc.eu

Parameter Adjustment: Fine-tuning other parameters like column temperature and flow rate to maximize resolution and efficiency. researchgate.net

Chiral Capillary Electrophoresis (CE): Capillary electrophoresis offers an alternative with high separation efficiency and low sample consumption. For chiral separations, a chiral selector is added to the background electrolyte (running buffer). jiangnan.edu.cn

Cyclodextrins (CDs): Modified cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) are the most common chiral selectors used in CE. nih.gov The enantiomers of the analyte form transient diastereomeric inclusion complexes with the CD cavity, and the different binding constants of these complexes lead to different electrophoretic mobilities and thus separation. nih.gov

Method Development: Optimization involves screening different types and concentrations of CDs, adjusting the buffer pH (which affects the charge of the amino acid), and varying the applied voltage and capillary temperature. nih.gov

The development of these techniques is crucial for understanding the stereospecific synthesis and biological activity of this compound.

Computational and Theoretical Studies

Q & A

Q. What are the optimal synthetic routes for 3-(Methylamino)-4-phenylbutanoic acid, and how can reaction conditions be adjusted to improve yield and purity?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and oxidation-reduction steps. Key reagents include potassium permanganate (oxidation), lithium aluminum hydride (reduction), and halogenating agents (substitution). For introducing the methylamino group, reductive amination of a ketone precursor using methylamine and a reducing agent (e.g., NaBH₃CN) is effective. Optimize parameters such as temperature (0–5°C for exothermic steps), solvent polarity (tetrahydrofuran for LiAlH₄ reactions), and stoichiometric ratios (1.2–1.5 equivalents for amines). Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity by HPLC. Yields of 60–75% are typical for analogous compounds .

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral benchmarks should researchers prioritize?

Use a combination of:

- NMR spectroscopy : ¹H NMR (methylamino proton: δ 2.3–2.7 ppm, singlet; phenyl protons: δ 7.2–7.5 ppm, multiplet).

- ¹³C NMR : Carboxylic acid carbon (δ 170–175 ppm).

- Mass spectrometry : HRMS-ESI (exact mass: C₁₁H₁₅NO₂ = 193.1103 g/mol; error <3 ppm).

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile; UV detection at 210 nm). Retention times for analogs range from 8.2–9.5 minutes .

Q. What are the primary biological targets of this compound, and what experimental assays are recommended for initial activity screening?

Potential targets include enzymes in oxidative stress (NADPH oxidase) and inflammation (COX-2). Recommended assays:

- Enzyme inhibition : Measure IC₅₀ using recombinant COX-2 or xanthine oxidase.

- Cellular models : Quantify ROS in RAW 264.7 macrophages (DCFDA fluorescence) under H₂O₂-induced stress.

- Molecular docking : Simulate binding against PDB IDs 1CX2 (COX-2) and 2CDU (NADPH oxidase). Use indomethacin and allopurinol as controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Address discrepancies via:

- Purity validation : qNMR or LC-MS to confirm >99.5% purity.

- Assay standardization : Follow OECD guidelines (fixed exposure times, serum-free media).

- Mechanistic studies : Use CRISPR-edited cell lines (e.g., COX-2 knockout) to verify target specificity.

- Meta-analysis : Apply Bland-Altman plots to harmonize multi-lab data. Enantiomeric purity variations (±5%) can cause 30% IC₅₀ divergence .

Q. What computational strategies are optimal for predicting the binding modes of this compound with non-canonical targets?

Advanced methods include:

- Ensemble docking : Use multiple receptor conformations from MD simulations.

- QM refinement : Optimize poses with DFT (B3LYP/6-31G*).

- Pharmacophore mapping : Align electrostatic/hydrophobic features with GPCRs (e.g., β2-adrenergic receptor). Validate with 50 ns MD simulations (AMBER force field). Recent studies achieved R² = 0.89 for ΔG predictions in analogs .

Q. How can enantiomeric purity of this compound be controlled during synthesis?

Strategies include:

- Asymmetric synthesis : BINAP-ruthenium catalysts for hydrogenation (up to 90% ee).

- Chiral chromatography : Daicel Chiralpak IA/IB columns (hexane/ethanol mobile phase).

- Derivatization : Diastereomeric salt formation with (+)-camphorsulfonic acid; three recrystallizations in ethanol/water yield >99% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.